[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Naming Conventions
The IUPAC name is derived by identifying the parent structure (propanamine) and its substituents. The 1-propanamine backbone is substituted at the 3-position with a 4-methoxyphenoxy group and at the N-position with a methyl group. The numbering prioritizes the functional group with the lowest possible locant, ensuring the amine group at carbon 1. The methoxy group is attached to the aromatic ring at the 4-position , and the phenoxy group is connected via an ether linkage to the propanamine chain.
The SMILES notation CNCCCOc1ccc(cc1)OC and InChI identifier InChI=1/C11H17NO2/c1-12-8-3-9-14-11-6-4-10(13-2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 confirm the connectivity and stereochemistry.
Key Nomenclatural Features:
| Feature | Description |
|---|---|
| Parent structure | 1-Propanamine (three-carbon chain with terminal amine) |
| Substituents | 4-Methoxyphenoxy group (ether linkage at C3), N-methyl group |
| Functional groups | Primary amine (NH2 in parent), secondary amine (N-methyl), ether (O) |
Molecular Formula and Weight Analysis
The molecular formula is C₁₁H₁₇NO₂ , comprising 11 carbon atoms , 17 hydrogen atoms , 1 nitrogen atom , and 2 oxygen atoms . The molecular weight is calculated as 195.26 g/mol , derived from the atomic masses of its constituent elements.
Elemental Composition:
| Element | Atomic Mass (g/mol) | Quantity | Contribution to Molecular Weight |
|---|---|---|---|
| Carbon | 12.01 | 11 | 132.11 |
| Hydrogen | 1.008 | 17 | 17.14 |
| Nitrogen | 14.01 | 1 | 14.01 |
| Oxygen | 16.00 | 2 | 32.00 |
| Total | 195.26 |
The compound’s oxygen content arises from the methoxy and ether groups, while nitrogen originates from the methylamine moiety.
Three-Dimensional Conformational Studies
The 3D conformer model reveals a semi-rigid structure dominated by the propanamine backbone. Key features include:
- Ether linkage flexibility : The phenoxy group rotates freely around the oxygen atom, enabling conformational variability.
- Amine group orientation : The N-methyl group adopts a staggered conformation relative to the propanamine chain, minimizing steric hindrance.
- Aromatic ring planarity : The 4-methoxyphenyl ring remains planar, with the methoxy group in the para position.
Conformational Influences:
| Feature | Impact on Structure |
|---|---|
| Hydrogen bonding capacity | Limited due to N-methyl group sterically shielding the amine proton |
| Electronic effects | Methoxy group donates electron density via resonance, enhancing stability |
| Steric interactions | Bulky substituents (e.g., phenoxy) restrict rotational freedom around C3 |
Comparative Analysis of Structural Analogues
The compound is structurally related to several analogues, differing in substituent positions, functional groups, and branching. Below is a comparative analysis:
Table 1: Structural Analogues and Key Differences
| Compound | Molecular Formula | Key Features |
|---|---|---|
| [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine | C₁₁H₁₇NO₂ | N-methyl group, 4-methoxyphenoxy substituent, secondary amine |
| 3-(4-Methoxyphenoxy)propan-1-amine | C₁₀H₁₅NO₂ | Primary amine (no N-methyl), 4-methoxyphenoxy substituent |
| 1-(4-Methoxyphenyl)propan-2-amine | C₁₀H₁₅NO | Branched propanamine (C2 amine), 4-methoxyphenyl substituent |
| 3-Phenoxypropan-1-amine | C₉H₁₁NO | Phenoxy substituent (no methoxy), primary amine |
Structural Differentiation:
Functional Group Variability :
Branching and Substituent Positioning :
- Linear vs. branched chains : The linear propanamine backbone in the target compound contrasts with the branched structure of 1-(4-Methoxyphenyl)propan-2-amine, affecting steric profiles.
- Substituent orientation : The para-methoxy group in the target compound optimizes resonance stabilization, unlike meta-substituted analogues.
Properties
IUPAC Name |
3-(4-methoxyphenoxy)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12-8-3-9-14-11-6-4-10(13-2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIVXPJPEPNDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424702 | |
| Record name | 3-(4-Methoxyphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303104-76-9 | |
| Record name | 3-(4-Methoxyphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic System
A highly effective catalyst system for this synthesis is a mixed metal oxide catalyst based on copper (Cu), cobalt (Co), ruthenium (Ru), magnesium (Mg), chromium (Cr), supported on alumina (Al$$2$$O$$3$$) and diatomaceous earth (diatomite). The catalyst compositions vary but generally fall within these weight percentage ranges:
| Catalyst Component | Weight % Range |
|---|---|
| Copper (Cu) | 0.1 – 50.0 |
| Cobalt (Co) | 0.5 – 60.0 |
| Ruthenium (Ru) | 0.001 – 0.3 |
| Magnesium (Mg) | 0.001 – 5.7 |
| Chromium (Cr) | 0.01 – 15.0 |
| Alumina + Diatomite | Balance (30-80%) |
Specific catalyst examples include:
| Catalyst ID | Cu % | Co % | Ru % | Mg % | Cr % | Al$$2$$O$$3$$ % | Diatomite % |
|---|---|---|---|---|---|---|---|
| A1 | 0.5 | 20.0 | 0.05 | 0.07 | 0.5 | 50 | 50 |
| A3 | 15.0 | 10.0 | 0.1 | 1.0 | 2.0 | 30 | 70 |
| A5 | 40.0 | 30.0 | 0.1 | 4.0 | 10.0 | 60 | 40 |
This catalyst mixture promotes high conversion and selectivity while minimizing by-products.
Reaction Conditions
The synthesis is performed in a fixed-bed reactor under vapor-phase continuous flow conditions, with the following optimized parameters:
| Parameter | Range | Preferred Range |
|---|---|---|
| Pressure | Normal pressure to 5.0 MPa | 0.3 – 1.5 MPa |
| Temperature | 50 – 360 °C | 120 – 220 °C |
| Liquid Hourly Space Velocity (LHSV) | 0.1 – 3.0 h$$^{-1}$$ | 0.5 – 2.0 h$$^{-1}$$ |
| Ammonia to Alcohol Molar Ratio | 1.0 – 15.0:1 | 4.0 – 10.0:1 |
| Hydrogen to Alcohol Molar Ratio | 0.1 – 10.0:1 | 0.5 – 5.0:1 |
| Catalyst Volume Loading | 0.05 – 3.0 m$$^3$$ alcohol/(hr·m$$^3$$ catalyst) | 0.4 – 2.0 m$$^3$$ alcohol/(hr·m$$^3$$ catalyst) |
Typical operating conditions example:
- Pressure: 0.9 MPa
- Temperature: 150 °C
- LHSV: 0.5 h$$^{-1}$$
- Ammonia to alcohol molar ratio: 8.0
- Hydrogen to alcohol molar ratio: 1.5
Under these conditions, the reaction proceeds efficiently with high conversion and selectivity.
Process Flow
- Feed Preparation: 3-methoxypropanol is pumped and mixed with ammonia gas and hydrogen.
- Preheating and Vaporization: The mixture is preheated in a preheater to vaporize before entering the reactor.
- Catalytic Reaction: Vapor mixture passes through the fixed-bed reactor packed with Cu-Co/Al$$2$$O$$3$$-diatomite catalyst.
- Post-Reaction Treatment: The reactor effluent is cooled and condensed; gas and liquid phases are separated.
- Recycling: Unreacted gases (ammonia, hydrogen) are recycled back to the reactor.
- Purification: The liquid phase is purified by rectification to isolate the target amine product.
- By-product Handling: Minor by-products such as diamines are either purified for sale or recycled into the feed system to suppress side reactions.
- Waste Treatment: Wastewater is treated to meet emission standards before discharge.
Research Findings and Performance Data
Catalyst Performance
- Catalysts with higher Cu and Co content generally show increased activity.
- Ru addition enhances selectivity and reduces by-products.
- Mg and Cr act as promoters, stabilizing the catalyst and improving longevity.
- Diatomite improves catalyst dispersion and mechanical strength.
Reaction Outcomes
Example Data Table
| Catalyst ID | Temp (°C) | Pressure (MPa) | LHSV (h$$^{-1}$$) | NH$$_3$$/Alcohol | H$$_2$$/Alcohol | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|---|---|
| A1 | 150 | 0.9 | 0.5 | 8.0 | 1.5 | 92 | 96 |
| A3 | 180 | 0.9 | 0.5 | 8.0 | 1.5 | 94 | 97 |
| A5 | 200 | 1.0 | 1.0 | 6.0 | 1.0 | 95 | 98 |
Advantages of the Described Preparation Method
- High Conversion and Selectivity: Optimized catalyst and reaction conditions enable efficient synthesis.
- Low By-product Formation: Minimizes purification costs and waste.
- Continuous Process: Suitable for industrial scale with closed-loop recycling of reactants.
- Energy and Cost Efficiency: Simple process flow reduces energy consumption and raw material waste.
- Catalyst Stability: Long-term operation without significant loss of activity.
Chemical Reactions Analysis
[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine undergoes various chemical reactions, demonstrating its reactivity and potential for the synthesis of complex molecules. Some of the key reactions include:
Nucleophilic Substitution: The compound can react with electrophilic reagents such as benzyl bromides to form N-substituted derivatives.
Oxidation and Reduction: The presence of the methoxy group allows for oxidation reactions, while the amine group can undergo reduction reactions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with aryl halides under the influence of transition metal catalysts to form N-aryl derivatives.
Scientific Research Applications
Organic Synthesis
[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is particularly valuable for creating complex molecules through:
- Nucleophilic Substitution : Reacting with electrophilic reagents to form N-substituted derivatives.
- Cross-Coupling Reactions : Participating in reactions with aryl halides under transition metal catalysis to yield N-aryl derivatives.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly for:
- Skin Whitening Agents : It acts as a potent inhibitor of melanin production, making it a candidate for skin whitening formulations.
- Ligand Synthesis : Involved in synthesizing N4O3 amine phenol ligands and their lanthanide complexes, which are important for various biochemical applications.
Kinetic Studies
This compound is employed in kinetic studies to investigate reaction mechanisms involving secondary alicyclic amines, providing insights into reaction dynamics and pathways.
D3 Receptor Investigations
Research indicates that this compound is utilized to study the role of D3 receptors in physiological and behavioral processes, contributing to understanding neuropharmacology.
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of this compound in various applications:
- Skin Whitening Efficacy : Research has shown that this compound effectively inhibits tyrosinase activity, leading to reduced melanin production in vitro.
- D3 Receptor Activity : Investigations into its interaction with D3 receptors have revealed potential implications for treating neuropsychiatric disorders.
Mechanism of Action
The mechanism of action of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine involves its interaction with various molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Alkoxy/Aryloxy Substitutions
a) (3-Methoxy-4-propoxyphenyl)methylamine (CAS: 890011-01-5)
- Structure : Features a 3-methoxy-4-propoxybenzyl group attached to a propylamine.
- Properties: Molecular weight 251.3 g/mol (C₁₅H₂₅NO₂). Differs in substituent positions (3,4-di-alkoxy vs. 4-methoxy-phenoxy) and the presence of a benzyl group.
- Hazards : Similar to the target compound, it causes skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
b) [3-(2-Chlorophenoxy)propyl]methylamine
- Structure: Chlorine substituent at the 2-position of the phenoxy group.
- Properties : Lower pKa (predicted ~8.5) due to electron-withdrawing Cl, altering basicity.
c) [(3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine
Morpholine-Containing Analogues
a) (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS: 1153383-86-8)
- Structure : Morpholine ring at the terminal propyl position and 3-methoxybenzyl group.
- Properties : Molecular weight 264.4 g/mol (C₁₅H₂₄N₂O₂). The morpholine group enhances solubility in polar solvents.
- Applications : Used in pharmaceutical intermediates due to its amine reactivity .
b) (4-Ethoxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
Comparative Table of Key Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa | Hazards (GHS) |
|---|---|---|---|---|---|
| [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine | C₁₁H₁₇NO₂ | 195.3 | 4-Methoxyphenoxy | 9.45 | Irritant (Category 2) |
| (3-Methoxy-4-propoxyphenyl)methylamine | C₁₅H₂₅NO₂ | 251.3 | 3-Methoxy, 4-propoxybenzyl | ~9.1 | H315, H319, H335 |
| [3-(2-Chlorophenoxy)propyl]methylamine | C₁₀H₁₄ClNO | 199.7 | 2-Chlorophenoxy | ~8.5 | Acute toxicity |
| (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | C₁₅H₂₄N₂O₂ | 264.4 | Morpholine, 3-methoxybenzyl | ~8.8 | Not specified |
Biological Activity
[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, with the chemical formula CHNO and CAS number 303104-76-9, is a compound that has garnered attention for its potential biological activities. This article consolidates various research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a methoxy-substituted phenoxy group linked to a propyl chain and a methylamine moiety. This structure is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 195.26 g/mol |
| CAS Number | 303104-76-9 |
| SMILES | CNCCC(c1ccccc1)Oc1ccc(cc1)C(F)(F)F |
1. Receptor Interaction
Research indicates that derivatives of compounds similar to this compound exhibit significant activity as histamine H receptor antagonists. The pA values for related compounds suggest a strong affinity for these receptors, which are implicated in various neurological functions and disorders .
The mechanism of action for compounds like MMPP involves binding to IkappaB kinase β (IKKβ), leading to altered signaling pathways that promote apoptosis in cancer cells. This suggests that this compound may also interact with similar pathways, although specific studies are needed to confirm this hypothesis.
Study on Histamine H Receptor Antagonism
A study evaluated various derivatives of histamine H receptor antagonists, including those with similar structures to this compound. The results indicated that elongation of the aliphatic chain could enhance receptor binding affinity, suggesting a structure-activity relationship critical for developing effective antagonists .
Anticancer Effects in Xenograft Models
In xenograft models using MMPP, tumor growth was significantly suppressed in a dose-dependent manner. Immunohistochemical analysis revealed increased levels of apoptotic markers and decreased proliferation markers in treated tumors, indicating effective anticancer activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
